2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride
Description
Chemical Structure & Properties: The compound 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride (CAS: 342405-25-8) features a benzothiazole core linked via a methyl group to a 4-chloromethyl-substituted thiazole ring. Its molecular formula is C₁₂H₉ClN₂S₂, with a molecular weight of 280.8 g/mol and an XLogP3 value of 3.8, indicating moderate lipophilicity .
Such compounds are explored for their biological activities, including antimicrobial and anticancer properties, though specific data for this molecule remain undisclosed .
Properties
IUPAC Name |
2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2.ClH/c13-6-8-7-16-11(14-8)5-12-15-9-3-1-2-4-10(9)17-12;/h1-4,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEIBLANELTHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CS3)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole (CCT) is a critical step as it is the chloromethyl-thiazole building block for the target compound. According to a patented process, the preparation involves:
- Reaction of allyl isothiocyanate (CH2=CH-CH2-NCS) with a chlorinating agent (e.g., chlorine, sulfuryl chloride, or PCl3) at low temperatures (-40°C to +30°C) in an inert solvent.
- Subsequent addition of an oxidizing agent (1 to 5 mol per mol of allyl isothiocyanate) at temperatures from 0°C to the solvent's boiling point.
- Isolation of 2-chloro-5-chloromethyl-1,3-thiazole by filtration and distillation, optionally followed by crystallization for purity enhancement.
This method addresses drawbacks of previous processes such as low purity, formation of secondary products, and costly starting materials. The reaction conditions are carefully controlled to maximize yield and purity.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| a) | Allyl isothiocyanate + chlorinating agent | -40°C to +30°C | Use inert solvent, control molar ratio |
| b) | Addition of oxidizing agent | 0°C to solvent boil | 1-5 mol oxidant per mol allyl isothiocyanate |
| c) | Isolation | Room temp / 5°C | Filter succinimide byproduct |
| d) | Purification | Distillation 66-70°C / 3 mbar | Optional crystallization for purity |
The final product typically achieves a purity of 77% by weight in distillates, suitable for further synthesis steps.
Synthesis of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole Hydrochloride
Catalysts and Solvents
Research on related thiazole derivatives suggests:
- Use of solvents like methyl cellosolve improves yields and purity in nucleophilic substitution reactions.
- Addition of ammonia at elevated temperatures (~100°C) facilitates conversion of intermediate salts to free bases.
- Catalysts such as triethylamine (Et3N) or heterogeneous solid acid catalysts (e.g., β-cyclodextrin-SO3H) have been shown to enhance reaction rates and selectivity in related thiazole syntheses.
Reaction Conditions
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Nucleophilic substitution | Chloromethyl-thiazole + benzothiazole derivative | Ambient to 100°C | Solvent: methyl cellosolve or methanol; base/catalyst may be added |
| Salt formation | Treatment with HCl | Room temperature | Converts free base to hydrochloride salt |
Summary of Preparation Methods
| Compound/Step | Key Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| 2-Chloro-5-chloromethyl-1,3-thiazole | Allyl isothiocyanate + chlorinating agent + oxidizing agent | -40°C to reflux in inert solvent | High purity intermediate after distillation |
| Coupling with benzothiazole derivative | 2-chloro-5-chloromethyl-1,3-thiazole + nucleophilic benzothiazole | Ambient to 100°C, methyl cellosolve or methanol | Formation of methylene bridge linkage |
| Hydrochloride salt formation | HCl | Room temperature | Stable hydrochloride salt of target compound |
Research Findings and Notes
- The patented method for preparing the chloromethyl-thiazole intermediate offers improved purity and yield compared to older methods, reducing secondary byproducts and costly reagents.
- Use of methyl cellosolve as solvent and controlled addition of ammonia enhances nucleophilic substitution efficiency and product purity in related thiazole derivative syntheses.
- Catalysts such as triethylamine and β-cyclodextrin-SO3H have demonstrated benefits in similar heterocyclic syntheses, providing greener and more efficient pathways.
- Analytical techniques such as NMR spectroscopy (notably a singlet at 6.85–6.98 ppm for the thiazole ring proton) and X-ray diffraction have been employed to confirm the structure of related thiazole derivatives, indicating the robustness of these synthetic routes.
Chemical Reactions Analysis
Synthetic Routes and Key Alkylation Reactions
The chloromethyl group in benzothiazole derivatives is highly reactive, enabling nucleophilic substitution (SN2) or alkylation. For example:
-
Reaction with Phenols :
In a DMF/K₂CO₃ system at 80°C, 2-(chloromethyl)benzothiazole reacts with 4-fluoro-3-nitrophenol to form 2-((4-fluoro-3-nitrophenoxy)methyl)benzo[d]thiazole via nucleophilic substitution ( ).Reactant Conditions Product Yield 4-Fluoro-3-nitrophenol DMF, K₂CO₃, 80°C, 6h 2-((4-Fluoro-3-nitrophenoxy)methyl)benzothiazole 55–72% -
Alkylation with Thiols/Aminothiophenols :
Benzothiazole chloromethyl derivatives react with thiols or aminothiophenols under basic conditions to form thioether or amine-linked products. For instance, 2-(chloromethyl)benzothiazole reacts with 2-aminothiophenol to yield bis-benzothiazole derivatives ( ).
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group in the target compound is susceptible to substitution with nucleophiles (e.g., amines, alkoxides):
-
Amine Substitution :
In toluene, 2-(chloromethyl)benzothiazole reacts with 5-chloropentanoyl chloride and 2-aminothiophenol to form 2-(4-chlorobutyl)benzo[d]thiazole, followed by further alkylation ( ).
Key NMR Data : -
Alcoholysis :
Methanol or ethanol in the presence of K₂CO₃ facilitates alkoxy substitution. For example, 2-(chloromethyl)benzothiazole derivatives react with hydroxy-substituted aryl ketones to form ether-linked products ( ).
Cyclization and Heterocycle Formation
The benzothiazole-thiazole scaffold may participate in cyclization reactions:
-
Thiazolidinone Formation :
Chloromethyl groups in thiazoles react with thioureas or thioamides to form thiazolidinones. For example, BF₃·OEt₂ catalyzes cyclization of chloroalkyl thiazoles with phenyl isothiocyanate to yield 2-iminothiazolidines ( ).
Stability and Decomposition
-
Acid/Base Sensitivity :
The hydrochloride salt form enhances solubility but may decompose under strongly acidic/basic conditions. Neutralization with aqueous ammonia is commonly used to isolate free bases ( ). -
Thermal Stability :
Benzothiazole derivatives with chloromethyl groups are stable at temperatures ≤80°C but may degrade at higher temperatures ( ).
Functionalization of the Benzothiazole Core
-
Electrophilic Aromatic Substitution :
The benzothiazole ring undergoes nitration or halogenation at the 6-position. For example, 6-chloro-1,3-benzothiazol-2-amine is synthesized via bromination of 4-chloroaniline with KSCN/Br₂ in acetic acid ( ).
Reaction Optimization Data
| Reaction Type | Optimal Conditions | Catalyst/Solvent | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | 80°C, 6h, inert atmosphere | K₂CO₃/DMF | 55–79% |
| Cyclization | 0–5°C, 30 min | BF₃·OEt₂/CH₂Cl₂ | 90–99% |
| Alkylation | Reflux in iPrOH, 5h | KI/K₂CO₃ | 66–72% |
Scientific Research Applications
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogous derivatives:
Biological Activity
The compound 2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN2S2.HCl
- Molecular Weight : 317.26 g/mol
- CAS Number : 857549-83-8
Antimicrobial Activity
Research indicates that thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. A study published in MDPI assessed various thiazole derivatives, revealing that compounds similar to the target compound demonstrated effective antibacterial activity against strains such as Bacillus cereus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported to be as low as 0.23 mg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.23 | Bacillus cereus |
| Compound 2 | 0.47 | Escherichia coli |
| Compound 3 | 0.11 | Candida albicans |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. A comparative study indicated that similar compounds exhibited MIC values against Candida albicans at concentrations significantly lower than traditional antifungal agents like ketoconazole . The interaction of these compounds with fungal cell membranes is hypothesized to disrupt cellular integrity.
Table 2: Antifungal Activity Comparison
| Compound | MIC (mg/mL) | Comparison Drug | MIC (mg/mL) |
|---|---|---|---|
| Compound A | 0.11 | Ketoconazole | 0.29 |
| Compound B | 0.17 | Bifonazole | 0.23 |
Antitumor Activity
The potential antitumor effects of benzothiazole derivatives have been documented in various studies. One notable study evaluated the cytotoxic effects of related compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM across different assays . The mechanism appears to involve DNA binding and disruption of cellular processes.
Case Study 1: Synthesis and Testing
A recent study synthesized a series of thiazole derivatives, including the target compound, and tested their biological activities against multiple bacterial strains. The results indicated that the introduction of chlorine substituents enhanced antibacterial efficacy, aligning with findings from previous research on halogenated thiazoles .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of benzothiazole compounds. It was found that modifications in the aromatic ring significantly influenced both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited higher potency against bacterial strains compared to their electron-donating counterparts .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions between benzothiazole and thiazole precursors. A common method involves refluxing 2-amino-4-chlorobenzenethiol with aldehyde derivatives (e.g., 4-chlorobenzaldehyde) in ethanol or DMF, catalyzed by sodium metabisulfite or glacial acetic acid. For example, refluxing with sodium metabisulfite in DMF at 80–100°C for 2–4 hours yields crystalline products (~80% yield after recrystallization) . Alternative routes use 4-(chloromethyl)-2-methylthiazole hydrochloride (CAS 77470-53-2) as a key intermediate, reacting it with benzothiazole derivatives under basic conditions . Solvent choice (polar aprotic vs. protic) and catalyst type (acidic vs. oxidative) critically affect reaction kinetics and purity.
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR are essential for confirming the connectivity of the benzothiazole-thiazole backbone and chloromethyl substituents. Key signals include aromatic protons at δ 7.2–8.5 ppm and thiazole C-Cl resonances at δ 40–45 ppm .
- IR spectroscopy : Stretching vibrations for C-Cl (650–750 cm^{-1) and C=S (1050–1150 cm) confirm functional groups .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 1.23° in benzothiazole derivatives) and hydrogen-bonding networks stabilizing the crystal lattice .
- Elemental analysis : Validates purity by matching experimental and calculated C/H/N/S/Cl content (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can solvent polarity and catalyst selection optimize synthesis efficiency?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group, while protic solvents (e.g., ethanol) favor Schiff base formation. For instance, DMF with sodium metabisulfite increases reaction rates by stabilizing transition states via dipole interactions, achieving >80% yield in 2 hours . In contrast, ethanol with glacial acetic acid requires longer reflux (4–6 hours) but reduces byproduct formation . Catalyst screening (e.g., NaSO vs. HSO) should prioritize compatibility with sensitive thiazole rings to avoid decomposition.
Q. How do π-π interactions and hydrogen bonding influence crystallographic stability?
X-ray studies reveal that face-to-face π-π stacking between benzothiazole and thiazole rings (centroid distances ~3.7 Å) and C–H···O hydrogen bonds (2.2–2.5 Å) create a 2D supramolecular network. These interactions improve thermal stability (decomposition >250°C) and solubility in polar solvents . Computational modeling (e.g., DFT) can predict how substituents (e.g., methoxy groups) modulate these interactions for tailored crystallinity .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., cell line specificity) or impurities. To validate results:
- Reproducibility : Use standardized protocols (e.g., CLSI guidelines for MIC testing).
- Purity verification : Employ HPLC (≥95% purity) to exclude confounding byproducts .
- Structure-activity relationship (SAR) : Compare analogues (e.g., fluorinated vs. chlorinated derivatives) to isolate the chloromethyl group’s role in bioactivity .
Q. How can computational methods guide the design of derivatives with enhanced properties?
- Docking studies : Predict binding affinity to targets (e.g., bacterial topoisomerases) by modeling the compound’s interaction with active sites. For example, benzothiazole-thiazole hybrids show π-π stacking with DNA gyrase residues .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with solubility or logP to optimize pharmacokinetics .
Methodological Considerations
Q. What precautions are necessary for handling chloromethyl-containing intermediates?
- Toxicity : Chloromethyl groups are alkylating agents; use PPE (gloves, fume hood) to prevent exposure .
- Stability : Store intermediates at –20°C under inert gas to prevent hydrolysis .
Q. How to troubleshoot low yields in large-scale synthesis?
- Scale-up adjustments : Replace batch reflux with flow chemistry for better heat/mass transfer.
- Byproduct control : Add scavengers (e.g., molecular sieves) to absorb HCl generated during hydrochlorination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
